molecular formula C28H48O2 B030145 gamma-Tocopherol CAS No. 54-28-4

gamma-Tocopherol

Cat. No. B030145
CAS RN: 54-28-4
M. Wt: 416.7 g/mol
InChI Key: QUEDXNHFTDJVIY-DQCZWYHMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gamma-Tocopherol (γ-Tocopherol) is a natural source of vitamin E, which is an essential nutrient for humans and animals. Vitamin E is a potent antioxidant that helps protect cells from damage caused by free radicals. This compound is an important component of the tocopherol family of molecules, which are found in many foods, including nuts, seeds, and vegetable oils. This compound is the most abundant form of vitamin E in the human diet and is the most active form in the body. It has been studied extensively for its potential health benefits and is used in many dietary supplements.

Scientific Research Applications

  • Cancer Research and Treatment : Gamma-tocopherol-rich mixture of tocopherols (gamma-TmT) significantly reduces tumor multiplicity, volume, and burden in lung tumorigenesis and xenograft tumor growth models (Lu et al., 2010). It also inhibits neoplastic transformation, showing superiority over alpha-tocopherol in a mammalian biological assay (Cooney et al., 1993). This compound and mixed vitamin E forms induce cell death in human prostate cancer cells by interrupting sphingolipid synthesis (Jiang et al., 2004).

  • Cardiovascular and Inflammatory Diseases : this compound supplementation decreases systemic oxidative stress and inhibits monocyte responses to LPS without adverse effects (Wiser et al., 2008). It also decreases oxidized LDL-induced apoptosis of human coronary artery endothelial cells (Li et al., 1999). Radiographic knee osteoarthritis is positively associated with serum this compound in men (Jordan et al., 2004).

  • Antioxidant Properties and Disease Prevention : this compound is a better negative risk factor for certain types of cancer and myocardial infarction than alpha-tocopherol, suggesting its importance in disease prevention and therapy (Hensley et al., 2004). It decreases proinflammatory eicosanoids and inflammation damage, potentially playing a crucial role in human disease prevention (Jiang & Ames, 2003).

  • Metabolic Engineering and Plant Research : this compound methyltransferase (gamma-TMT) regulates the spectrum of accumulated tocopherols in plants like Arabidopsis thaliana and Capsicum annuum fruits (Koch et al., 2003). Overexpression of this compound methyltransferase in Arabidopsis seeds shifts oil compositions, potentially increasing vitamin E levels in the diet (Shintani & DellaPenna, 1998).

  • Nutritional Studies : this compound is the major form of vitamin E in the US diet and is associated with reduced incidence of cardiovascular disease and prostate cancer (Jiang et al., 2001). Excess alpha-tocopherol in supplements can reduce this compound concentration in plasma, which possesses anti-inflammatory and possibly anti-atherogenic and anticancer properties (Wolf, 2006).

Mechanism of Action

Safety and Hazards

During handling of gamma-Tocopherol, it is recommended to avoid formation of dust, contact with skin and eyes, and to wear suitable personal protective equipment . It is also advised to take precautionary measures against static discharges .

Future Directions

Despite advances in our knowledge of gamma-Tocopherol and its metabolites, several future directions may be pursued to further facilitate translation of the use of this compound for disease management and to address fundamental questions relevant to vitamin E biology .

Biochemical Analysis

Biochemical Properties

Gamma-Tocopherol consists of a polar chromanol ring and lipophilic prenyl chain with differences in the position and number of methyl groups . The polarity of this compound is mainly influenced by the number of methyl groups in the chromanol ring .

Cellular Effects

This compound acts as a potent antioxidant, deactivating photoproduced reactive oxygen species (ROS) and preventing lipids from oxidation when plants suffer drought stress . It plays a significant role in the plant’s response to various environmental stresses .

Molecular Mechanism

This compound methyltransferase (γ-TMT) catalyzes the formation of alpha-tocopherol in the tocopherol biosynthetic pathway . Over-expression of γ-TMT gene can increase the accumulation of alpha-tocopherol .

Temporal Effects in Laboratory Settings

The level of this compound changes during plant development and in response to different stresses induced by high-intensity light, drought, high salinity, heavy metals, and chilling .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not mentioned in the search results, it is known that this compound serves as a biomarker for cancer and cardiovascular risk .

Metabolic Pathways

This compound biosynthesis takes place mainly in plastids of higher plants from precursors derived from two metabolic pathways: homogentisic acid, an intermediate of degradation of aromatic amino acids, and phytyldiphosphate, which arises from the methylerythritol phosphate pathway .

Subcellular Localization

Given that it is synthesized in the plastids of higher plants , it is likely that it is localized within these organelles.

properties

IUPAC Name

(2R)-2,7,8-trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H48O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-19-26(29)23(5)24(6)27(25)30-28/h19-22,29H,8-18H2,1-7H3/t21-,22-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUEDXNHFTDJVIY-DQCZWYHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2CCC(OC2=C1C)(C)CCCC(C)CCCC(C)CCCC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C2CC[C@@](OC2=C1C)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H48O2
Record name GAMMA-TOCOPHEROL
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9049031
Record name (+)-gamma-Tocopherol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9049031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear, viscous, pale yellow oil which oxidises and darkens on exposure to air or light, Solid
Record name GAMMA-TOCOPHEROL
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name gamma-Tocopherol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001492
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

226.20 °C. @ 760.00 mm Hg
Record name gamma-Tocopherol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001492
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

128 mg/mL
Record name gamma-Tocopherol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001492
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

54-28-4
Record name (+)-γ-Tocopherol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name gamma-Tocopherol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name gamma-Tocopherol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15394
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,7,8-trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-, (2R)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (+)-gamma-Tocopherol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9049031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2R[2R*(4R*,8R*)]]-3,4-dihydro-2,7,8-trimethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.183
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .GAMMA.-TOCOPHEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EF1Z1238F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name gamma-Tocopherol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001492
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-67.50 °C. @ 760.00 mm Hg
Record name gamma-Tocopherol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001492
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
gamma-Tocopherol
Reactant of Route 2
Reactant of Route 2
gamma-Tocopherol
Reactant of Route 3
Reactant of Route 3
gamma-Tocopherol
Reactant of Route 4
Reactant of Route 4
gamma-Tocopherol
Reactant of Route 5
gamma-Tocopherol
Reactant of Route 6
gamma-Tocopherol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.